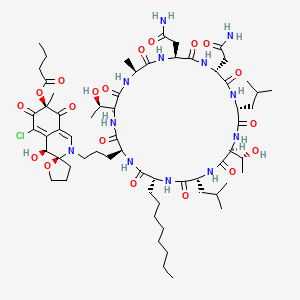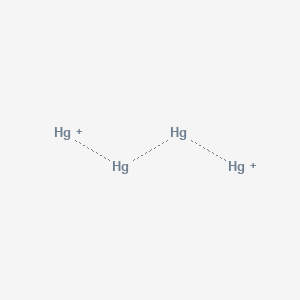
Tetramercury cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetramercury(2+) is a mercury cation.
Scientific Research Applications
1. Recognition and Detection Applications
- Tri-/Tetra-Analyte Recognition: The use of organic colorimetric and fluorometric probes for the selective recognition of cations like tetramercury has been a significant area of research. These probes aid in the detection of essential and non-essential cations and anions, playing a vital role in various biological and chemical processes (Tarai et al., 2021).
2. Chemical and Catalytic Processes
- Ethylene Tetramerization: Cationic Chromium(I) complexes have been synthesized and tested for the tetramerization of ethylene, which is a crucial process in industrial chemistry. The study demonstrates the potential of these complexes in catalyzing the formation of significant organic compounds (Rucklidge et al., 2007).
3. Material Science and Nanotechnology
- Nanorod Formation: Research on a tetramer of nine-atom deltahedral germanium clusters, showcasing its structure as a nanorod, reflects the importance of tetrameric structures in the field of nanotechnology and materials science. The study offers insights into the potential applications of such tetrameric formations in creating new nanomaterials (Ugrinov & Sevov, 2003).
4. Analytical Chemistry
- Phase Transfer of Gold Nanoparticles: The use of tetraoctylammonium cation for the size-dependent phase transfer of gold nanoparticles from water into toluene is a notable example of the practical applications of tetrameric structures in analytical chemistry (Cheng & Wang, 2004).
5. Environmental Applications
- SO2 Capture: Dual functionalized ionic liquids with ether-functionalized cations and tetrazolate anions have been studied for their efficiency in capturing SO2. These studies highlight the potential of tetrameric structures in environmental applications, particularly in capturing and reducing harmful gases (Cui et al., 2012).
properties
Product Name |
Tetramercury cation |
|---|---|
Molecular Formula |
Hg4+2 |
Molecular Weight |
802.4 g/mol |
IUPAC Name |
mercury;mercury(1+) |
InChI |
InChI=1S/4Hg/q;;2*+1 |
InChI Key |
VTXZHDVTZMYWTN-UHFFFAOYSA-N |
Canonical SMILES |
[Hg].[Hg].[Hg+].[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1263993.png)
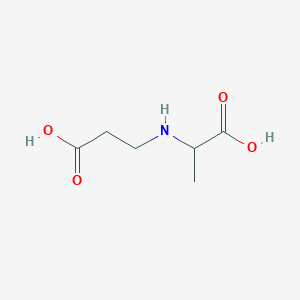
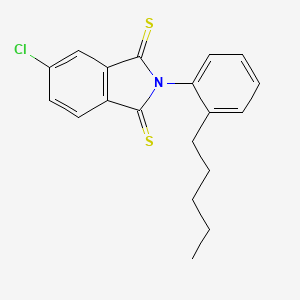
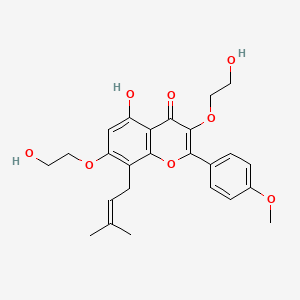
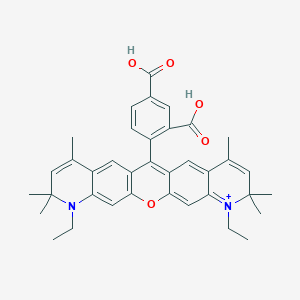

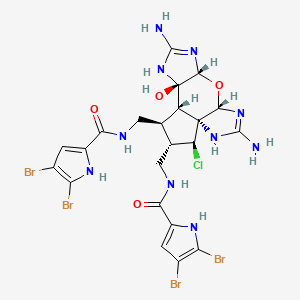
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
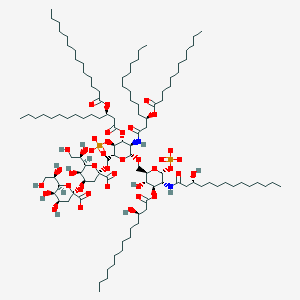
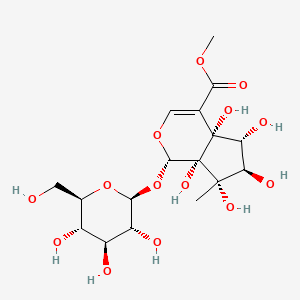
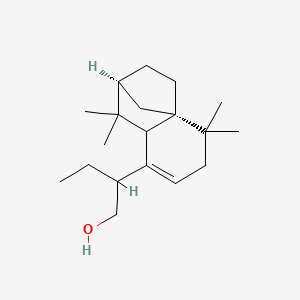
![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)

